molecular formula C7H15Cl2N3 B2871715 (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride CAS No. 2567504-61-2

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2871715
CAS No.: 2567504-61-2
M. Wt: 212.12
InChI Key: UPBTUJHYMCKFSM-UHFFFAOYSA-N
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Description

(1-Propan-2-ylpyrazol-4-yl)methanamine dihydrochloride is a pyrazole-derived compound featuring a 1-propan-2-yl (isopropyl) substituent at the 1-position of the pyrazole ring and a methanamine group at the 4-position, with two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6(2)10-5-7(3-8)4-9-10;;/h4-6H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBTUJHYMCKFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with ammonia or an amine source under acidic conditions to form the corresponding methanamine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Notes on Data Limitations

  • Contradictions: lists conflicting molecular formulas (C₈H₁₄Cl₂N₄ vs. C₈H₉ClFNO₂) under the same CAS number, highlighting the need for cross-verification.
  • Experimental Gaps : Biological activity, solubility, and stability data are absent in the evidence, necessitating further experimental validation.

Biological Activity

(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring substituted with a propan-2-yl group and an amine functional group. Its chemical formula is C₇H₁₄Cl₂N₄, and it exists as a dihydrochloride salt, which enhances its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. This interaction can result in either inhibition or activation of target molecules, influencing metabolic pathways and cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have reported Minimum Inhibitory Concentration (MIC) values indicating its potency against common pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values obtained from these studies suggest that it may serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochlorideStructureModerate anticancer activity
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochlorideStructureAntimicrobial properties
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochlorideStructureAnti-inflammatory effects

The unique substitution pattern on the pyrazole ring of this compound contributes to its distinct biological activities compared to these similar compounds.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited potent antibacterial activity, with MIC values lower than those for standard antibiotics used in treatment .

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values demonstrating its potential as an effective anticancer agent. The study highlighted its mechanism involving apoptosis induction in cancer cells .

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